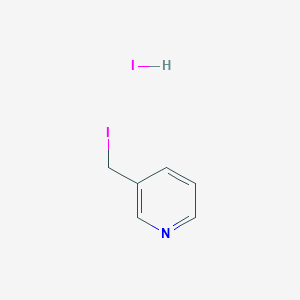

3-(Iodomethyl)pyridine hydroiodide

Beschreibung

Contextualization within Halogenated Heterocyclic Building Blocks

Halogenated heterocyclic compounds are a class of organic molecules that are fundamental to the synthesis of a wide array of complex chemical structures. sigmaaldrich.comsigmaaldrich.com These compounds contain a ring structure with at least one atom other than carbon, and one or more halogen atoms. The presence of the halogen atom significantly influences the reactivity of the molecule, often making it an excellent starting point for building more complex molecular frameworks.

3-(Iodomethyl)pyridine (B123730) hydroiodide is a prime example of a halogenated heterocyclic building block. sigmaaldrich.comsigmaaldrich.com The pyridine (B92270) ring is a common motif in many biologically active compounds, and the iodomethyl group provides a reactive site for further chemical transformations. The hydroiodide salt form of the compound enhances its stability and makes it easier to handle compared to its free base form.

Role as a Key Intermediate in Organic Synthesis Research

The primary role of 3-(Iodomethyl)pyridine hydroiodide in organic synthesis is as a key intermediate. An intermediate is a molecule that is formed during the course of a chemical reaction and is then converted into the final product. The reactivity of the carbon-iodine bond in the iodomethyl group makes it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, enabling the construction of diverse molecular architectures.

The development of this compound arose from the broader study of halogenated pyridine derivatives in the mid-20th century, with its significance growing in the 1970s and 1980s as chemists recognized the enhanced reactivity of iodomethyl groups compared to their chloro and bromo analogs. Early synthesis of this compound involved the reaction of 3-pyridinemethanol (B1662793) with hydrogen iodide, followed by treatment with hydroiodic acid.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 69966-59-2 sigmaaldrich.comsigmaaldrich.comchemscene.comsigmaaldrich.com |

| Molecular Formula | C₆H₇I₂N sigmaaldrich.comchemscene.com |

| Molecular Weight | 346.94 g/mol sigmaaldrich.comsigmaaldrich.comchemscene.comsigmaaldrich.com |

| Melting Point | 191-195 °C sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Not specified in search results |

| Solubility | Not specified in search results |

Note: The data in this table is compiled from various sources. sigmaaldrich.comsigmaaldrich.comchemscene.comsigmaaldrich.com

A practical method for the synthesis of pyridine-3-thiols has been developed using substituted 3-iodopyridines as starting materials, highlighting the utility of such compounds in preparing other important chemical classes. nuph.edu.ua

Broader Implications in Contemporary Chemical Research

The utility of this compound extends beyond its role as a simple building block. Its derivatives have been investigated for a range of applications, particularly in medicinal chemistry and materials science. The pyridine scaffold is a common feature in many pharmaceuticals, and the ability to easily modify this structure using intermediates like this compound is of great interest to drug discovery programs. nih.gov

Research has shown that derivatives of 3-(iodomethyl)pyridine have potential applications as anticancer and antimicrobial agents. For instance, certain derivatives have demonstrated cytotoxic effects against ovarian and breast cancer cell lines. Furthermore, structural analogs have shown promising activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. The compound's ability to undergo nucleophilic substitution with biological nucleophiles makes it a candidate for creating covalent bonds with proteins or nucleic acids.

In the realm of materials science, the combination of the electron-deficient pyridine ring and the reactive iodomethyl group in this compound offers opportunities for creating novel materials with tailored electronic and optical properties.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-(iodomethyl)pyridine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN.HI/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQXGQCFFKMGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CI.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583808 | |

| Record name | 3-(Iodomethyl)pyridine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69966-59-2 | |

| Record name | 3-(Iodomethyl)pyridine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Iodomethyl)pyridine hydriodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 3 Iodomethyl Pyridine Hydroiodide

Established Synthetic Pathways for 3-(Iodomethyl)pyridine (B123730) Hydroiodide

The direct synthesis of 3-(Iodomethyl)pyridine hydroiodide relies on a few key transformations targeting either the functionalization of a pre-existing methyl group, the substitution of a different halogen, or the conversion of an alcohol.

Direct iodomethylation, the process of adding a -CH₂I group to a pyridine (B92270) ring, is not a common single-step reaction. The synthesis of 3-(Iodomethyl)pyridine from a simple precursor like 3-methylpyridine (B133936) (3-picoline) typically involves a multi-step sequence rather than a direct conversion. The methyl group of 3-picoline is not sufficiently activated for direct iodination via standard methods.

A more practical, albeit indirect, route starting from 3-picoline involves its initial conversion to a more reactive intermediate. For example, a patent describes a process where 3-methylpyridine is first oxidized to 3-picolinic acid. This acid is then esterified with methanol (B129727) to form methyl pyridine-3-carboxylate, which is subsequently reduced to 3-pyridinemethanol (B1662793). google.com This alcohol is the direct precursor for the final iodination step, as detailed in section 2.1.3. This multi-step approach highlights that pathways involving "iodomethylation" from simple alkylpyridines are often strategic sequences rather than direct, one-pot reactions.

A highly effective and widely used method for preparing alkyl iodides is the Finkelstein reaction. wikipedia.orgorganic-chemistry.org This nucleophilic substitution (Sₙ2) reaction involves the exchange of a halogen atom, typically chlorine or bromine, for iodine. wikipedia.org The synthesis of 3-(Iodomethyl)pyridine is readily achievable by treating a precursor like 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine (B1585428) with an iodide salt.

The classic Finkelstein reaction is an equilibrium process that can be driven to completion by leveraging the differential solubility of halide salts. wikipedia.org Typically, a solution of sodium iodide (NaI) in acetone (B3395972) is used. While sodium iodide is soluble in acetone, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not and precipitates out of the solution, shifting the equilibrium towards the formation of the desired iodoalkane according to Le Châtelier's principle. wikipedia.org This method is particularly well-suited for primary halides, such as 3-(chloromethyl)pyridine. wikipedia.orgorganic-chemistry.org The starting material, 3-(chloromethyl)pyridine hydrochloride, is commercially available and can be synthesized from 3-pyridinemethanol by reacting it with thionyl chloride. google.comsigmaaldrich.com

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis, and this approach is a primary route to 3-(Iodomethyl)pyridine. The precursor, 3-pyridinemethanol, can be synthesized via multiple pathways, including the reduction of 3-cyanopyridine. chemicalbook.com

Once 3-pyridinemethanol is obtained, it can be directly converted to the target compound. One historical and effective strategy involves reacting the alcohol with hydrogen iodide (HI). The reaction is typically followed by treatment with hydroiodic acid to yield the stable hydroiodide salt of the product. The hydroxyl group is protonated by the strong acid, forming a good leaving group (water), which is then displaced by the iodide ion in a nucleophilic substitution reaction.

An alternative and very common laboratory-scale method for this transformation is the Appel reaction. This procedure utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert alcohols to alkyl iodides under mild conditions. pearson.comsigmaaldrich.com The reaction proceeds through the formation of an alkoxyphosphonium iodide intermediate, which is then attacked by an iodide ion to yield the final product. sigmaaldrich.com This method is known for its reliability and applicability to a wide range of alcohol substrates. nih.gov

Advanced Synthetic Techniques for Analogues and Related Pyridine Derivatives

While the above methods focus on the synthesis of this compound itself, modern organic chemistry offers powerful techniques for creating a diverse range of substituted pyridine analogues. These advanced strategies can be broadly categorized into the functionalization of existing pyridine rings and the de novo construction of the pyridine core.

The direct and regioselective alkylation of the pyridine ring is a significant challenge due to the heterocycle's electron-deficient nature, which typically leads to mixtures of isomers. nih.gov Recent advancements have provided sophisticated solutions to control the position of alkylation.

Minisci-Type C4-Alkylation: A significant breakthrough in C4-selective alkylation involves the use of a temporary blocking group. A simple maleate-derived group can be attached to the pyridine nitrogen, which effectively shields the C2/C6 positions and directs radical alkylation (Minisci reaction) exclusively to the C4 position. nih.govchemrxiv.orgchemrxiv.org This method is operationally simple and allows for the use of various carboxylic acids as alkyl sources. nih.govchemrxiv.org

Regiodivergent C2/C4 Alkylation: A transition-metal-free strategy allows for controlled alkylation at either the C2 or C4 position by simply choosing the correct alkyllithium activator. acs.org When 1,1-diborylalkanes are used as the alkylating agent, methyllithium (B1224462) promotes C4-alkylation, whereas sec-butyllithium (B1581126) directs the reaction to the C2 position. acs.org This provides remarkable control over the regiochemical outcome.

Redox Alkylation of Pyridine N-Oxides: Pyridine N-oxides serve as versatile precursors for regioselective functionalization. By activating the N-oxide with trifluoromethanesulfonic anhydride (B1165640), the addition of malonate anions can be directed to selectively yield either 2- or 4-substituted pyridines in good yields. nih.gov

The table below summarizes these advanced alkylation techniques.

| Method | Pyridine Precursor | Key Reagents | Position of Alkylation | Reference |

|---|---|---|---|---|

| Minisci Reaction with Blocking Group | Pyridine | Maleic acid (blocking group), AgNO₃, (NH₄)₂S₂O₈, Carboxylic Acid | C4 | nih.gov |

| Regiodivergent Alkylation | Pyridine | 1,1-diborylalkanes, MeLi or s-BuLi | C4 (with MeLi), C2 (with s-BuLi) | acs.org |

| Redox Alkylation | Pyridine N-oxide | Trifluoromethanesulfonic anhydride, Malonate anions | C2 or C4 | nih.gov |

De novo synthesis, or the construction of the pyridine ring from acyclic precursors, is a powerful strategy for accessing highly substituted pyridines that may be difficult to obtain through functionalization of the parent ring. Cycloaddition reactions are particularly efficient for this purpose.

[2+2+2] Cycloaddition: This reaction involves the transition metal-catalyzed cyclotrimerization of two alkyne molecules and one nitrile molecule to form a pyridine ring. nih.govrsc.org This method is highly convergent and atom-economical. Cobalt and other transition metals are often used as catalysts, and the reaction provides excellent control over the substitution pattern on the resulting pyridine ring. nih.govrsc.org

[4+2] Cycloaddition (Hetero-Diels-Alder): This approach involves the reaction of a diene component containing a nitrogen atom (a 1-azadiene) with a two-carbon dienophile (an alkene or alkyne). rsc.orgbaranlab.org Inverse-electron-demand Diels-Alder reactions, where an electron-poor azadiene reacts with an electron-rich dienophile, are particularly effective. baranlab.org In some variations, the initial cycloadduct undergoes a subsequent retro-Diels-Alder reaction to extrude a small molecule and yield the aromatic pyridine product directly. rsc.org A convergent strategy using vinylallenes and sulfonyl cyanides has also been developed to generate highly substituted pyridines. acs.org

The table below compares these two primary cycloaddition strategies.

| Method | Key Components | Description | Reference |

|---|---|---|---|

| [2+2+2] Cycloaddition | 2 x Alkyne, 1 x Nitrile | A transition metal (e.g., Co) catalyzes the assembly of the three components into a substituted pyridine ring. | nih.govrsc.org |

| [4+2] Cycloaddition (Diels-Alder) | 1-Azadiene, 1 x Alkene/Alkyne | A four-atom nitrogen-containing diene reacts with a two-atom dienophile to form a six-membered ring, which then aromatizes to pyridine. | rsc.orgbaranlab.org |

Functionalization of Pyridine Rings for Halomethyl Derivatives

The introduction of halomethyl groups, particularly the iodomethyl group, onto a pyridine ring is a critical step in synthesizing compounds like this compound. The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, presents a challenge for direct electrophilic substitution. beilstein-journals.orgnih.gov Consequently, functionalization strategies often involve multi-step processes.

A common approach involves the conversion of a precursor molecule, such as 3-pyridinemethanol, through halogenation. For instance, reacting 3-pyridinemethanol with hydrogen iodide can yield the desired iodomethyl group. This transformation is often followed by treatment with hydroiodic acid to form the stable hydroiodide salt.

Challenges in pyridine functionalization include achieving regioselectivity, as the pyridine ring has multiple reactive C-H bonds. researchgate.net The presence of the nitrogen atom can direct reactions to the 2- and 4-positions. researchgate.net Therefore, strategies to achieve 3-substitution often require starting with a pre-functionalized pyridine derivative where a group at the 3-position can be converted to the desired halomethyl group.

Alternative methods for introducing functional groups onto a pyridine ring include:

C-H functionalization: This modern approach aims to directly replace a C-H bond with a new functional group, offering a more atom-economical route. researchgate.netrawdatalibrary.net However, controlling the position of functionalization on the pyridine ring remains a significant hurdle. researchgate.net

N-oxide strategy: The formation of a pyridine N-oxide can activate the ring for certain transformations and influence the regioselectivity of subsequent reactions. researchgate.net

Halogenation of pyridinols: The use of specific halogenating agents can be employed to introduce halogens onto the pyridine ring of hydroxypyridines. google.com

A comparative look at different halogenation approaches reveals the unique reactivity of iodine-containing substituents. Iodomethyl groups are known for their enhanced reactivity in nucleophilic substitution reactions compared to their chloro and bromo counterparts, making them valuable for further synthetic modifications.

Table 1: Comparison of Halogenation Strategies for Pyridine Rings

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| From Pyridyl Carbinols | Conversion of a hydroxymethyl group to a halomethyl group using a halogenating agent. | Relatively straightforward and allows for controlled introduction of the halomethyl group. | Requires the prior synthesis of the pyridyl carbinol precursor. |

| Direct C-H Halogenation | Direct replacement of a C-H bond on the pyridine ring with a halogen atom. | Atom-economical and avoids pre-functionalization steps. | Difficult to control regioselectivity due to the electronic nature of the pyridine ring. |

| Via Pyridine N-Oxides | Activation of the pyridine ring through N-oxidation, followed by halogenation. | Can influence regioselectivity and facilitate functionalization. | Requires additional steps for N-oxide formation and subsequent removal. |

Synthesis of Pyridyl Carbinols as Precursors

The synthesis of pyridyl carbinols, specifically 3-pyridinemethanol, is a fundamental prerequisite for one of the primary synthetic routes to this compound. A common industrial method for preparing 3-pyridinemethanol involves the reduction of a corresponding pyridine-3-carboxylic acid or its ester derivative.

For example, a synthetic pathway can start with 3-methylpyridine (3-picoline). google.com This starting material is first oxidized to 3-picolinic acid (nicotinic acid) using a strong oxidizing agent like potassium permanganate. google.com The resulting acid is then esterified, for instance, with methanol in an acidic environment to produce methyl pyridine-3-carboxylate. google.com This ester is subsequently reduced to 3-pyridinemethanol. google.com Finally, the 3-pyridinemethanol undergoes halogenation with a reagent like thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride, which can be a precursor to the iodo derivative through halogen exchange reactions. google.com

Table 2: Synthetic Scheme for 3-Pyridinemethanol from 3-Picoline

| Step | Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 1 | 3-Methylpyridine | Potassium permanganate, Water | 3-Picolinic acid | google.com |

| 2 | 3-Picolinic acid | Methanol, Acid catalyst | Methyl pyridine-3-carboxylate | google.com |

| 3 | Methyl pyridine-3-carboxylate | Reducing agent | 3-Pyridinemethanol | google.com |

The choice of reagents and reaction conditions at each stage is crucial for optimizing the yield and purity of the final pyridyl carbinol product.

Process Optimization and Green Chemistry in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly chemical processes. This includes the synthesis of this compound and its intermediates. Green chemistry principles focus on improving reaction efficiency, reducing waste, and minimizing the use of hazardous substances. researchgate.netnih.gov

The selection of solvents and reagents is another critical aspect of green chemistry. The European Commission has taken regulatory action to restrict the use of highly toxic solvents like N,N-dimethylformamide (DMF), which has historically been common in chemical synthesis. nih.gov Research is now focused on finding safer, alternative solvents, including binary mixtures that can effectively replace hazardous ones without compromising reaction efficiency. nih.gov

Furthermore, the development of catalytic processes is a cornerstone of green chemistry. Catalysts can enable reactions to proceed under milder conditions, with higher selectivity and reduced waste generation. For example, the use of palladium catalysts has been explored for the dehydrogenation of piperidines to form pyridines. google.com

Key metrics used to evaluate the "greenness" of a chemical process include atom economy, carbon efficiency, reaction mass efficiency, and the environmental factor (E-factor). nih.gov By optimizing these parameters, the synthesis of compounds like this compound can be made more sustainable and economically viable. nih.gov

Mechanistic Investigations of Reactions Involving 3 Iodomethyl Pyridine Hydroiodide

Analysis of Nucleophilic Substitution Reaction Mechanisms

Nucleophilic substitution reactions are fundamental to the functionalization of pyridine (B92270) derivatives. Pyridine rings, being electron-deficient, are generally activated towards nucleophilic attack, particularly at the ortho (C2) and para (C4) positions. youtube.comyoutube.com This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the reaction intermediate through resonance. youtube.comyoutube.com However, substitution at the meta (C3) position, as in 3-(iodomethyl)pyridine (B123730), is also possible, though often less facile as the charge cannot be delocalized onto the nitrogen atom. quimicaorganica.org

The mechanism for nucleophilic aromatic substitution (SNAr) on pyridine generally proceeds through an addition-elimination pathway. quimicaorganica.orgwikipedia.org The nucleophile attacks the carbon atom bearing the leaving group, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the departure of the leaving group. The reactivity of halopyridines in these reactions can be influenced by the nature of the halogen. For instance, in some SNAr reactions, the order of reactivity is F > Cl ≈ Br > I, which is considered evidence for a rate-determining nucleophilic addition step. nih.gov However, in reactions involving different nucleophiles or reaction conditions, this order can vary. sci-hub.se For example, with certain oxygen nucleophiles, the reactivity follows the trend F > Cl > Br > I, suggesting the nature of the nucleophile can influence the rate-determining step. sci-hub.se

The quaternization of the pyridine nitrogen, forming a pyridinium (B92312) salt, significantly enhances the ring's susceptibility to nucleophilic attack by further increasing its electron deficiency. youtube.com This strategy is often employed to facilitate substitutions that would otherwise be difficult.

Exploration of Radical Pathways in Derivatives (e.g., Azidation)

Beyond nucleophilic substitutions, radical reactions offer alternative pathways for the functionalization of pyridine derivatives. Radical azidation, for instance, can be achieved using reagents like 3-pyridinesulfonyl azide (B81097). researchgate.net This process allows for the introduction of an azide group, a versatile functional group for further chemical transformations. The use of 3-pyridinesulfonyl azide is advantageous as its basic and polar nature simplifies purification of the resulting azidated products. researchgate.net

Radical reactions on the pyridine ring often show a preference for the 2-position. youtube.com However, the regioselectivity can be influenced by the nature of the radical and the substituents on the pyridine ring. The general mechanism for radical reactions involves three key stages: initiation, propagation, and termination. youtube.com Initiation involves the formation of radical species, often through the use of a radical initiator like di-tert-butyl hyponitrite (DTBHN) or through photolysis. youtube.comnih.gov The propagation phase involves a chain reaction where the radical reacts with the substrate to form a new radical, which then continues the chain. Termination occurs when two radical species combine to form a non-radical product. youtube.com

The Minisci reaction is a classic example of a radical reaction used for the alkylation and acylation of heteroaromatic compounds, including pyridine. nih.gov This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic ring. nih.gov Variations of this reaction have been developed using different sources of alkyl radicals. nih.gov

Kinetic and Thermodynamic Considerations in Transformative Reactions

The kinetics and thermodynamics of reactions involving pyridine and its derivatives are crucial for understanding reaction mechanisms and optimizing conditions. For instance, in the gas-phase reaction of atomic chlorine with pyridine, the reaction pathway is temperature-dependent. nih.gov At higher temperatures (≥ 299 K), hydrogen abstraction is the dominant pathway, as indicated by a significant kinetic isotope effect. nih.gov However, at lower temperatures (216 K ≤ T ≤ 270 K), the formation of a stable adduct becomes the primary route, with the reaction rate showing pressure dependence. nih.gov

Equilibrium studies of such reactions allow for the determination of important thermodynamic parameters. For the chlorine-pyridine adduct formation, second- and third-law analyses of the equilibrium data have yielded values for the enthalpy (ΔrH) and entropy (ΔrS) of the reaction. nih.gov

In solution-phase reactions, such as the nucleophilic substitution of N-methylpyridinium ions with piperidine (B6355638), kinetic studies have revealed that the mechanism can be more complex than a simple two-step addition-elimination. nih.gov In this specific case, the reaction is second-order in piperidine, suggesting a mechanism where the rate-determining step involves the deprotonation of the addition intermediate by a second molecule of piperidine. nih.gov This is supported by the observed leaving group effect, which does not follow the typical SNAr pattern. nih.gov

The study of the persulfate-iodide reaction, which forms triiodide, provides a classic example of how kinetic and equilibrium principles can be applied to understand the concentration profile of a reaction intermediate over time. abertay.ac.uk

Studies on Nitro Group Migration in Pyridine Nitration (Related Context)

The nitration of pyridine and its derivatives can be a complex process, sometimes involving rearrangement reactions. The direct nitration of pyridine often gives low yields. researchgate.net A more effective method involves reacting the pyridine with dinitrogen pentoxide to form an N-nitropyridinium ion, which is then treated with an aqueous solution of sodium bisulfite to yield 3-nitropyridine. researchgate.netntnu.no

The mechanism of this reaction is not a direct electrophilic aromatic substitution. Instead, it involves the migration of the nitro group from the nitrogen atom to the 3-position of the pyridine ring. researchgate.netresearchgate.net Studies suggest this migration occurs via a ntnu.norsc.org sigmatropic shift. researchgate.netresearchgate.netepa.gov This is supported by the observation that the rate of reaction is only marginally affected by the polarity of the reaction medium. rsc.org

In some cases, unexpected nitro-group migrations have been observed during nucleophilic substitution reactions of halonitropyridines. For example, in the reaction of 3-bromo-4-nitropyridine (B1272033) with an amine, an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position was observed, particularly in polar aprotic solvents. clockss.org Similarly, 2-nitropyridine (B88261) derivatives can also undergo nitro-group migration. clockss.org

The study of 3-methyl-4-nitropyridine (B157339) N-oxide provides further context for the reactivity of nitropyridine derivatives. orgsyn.orgnih.gov Pyridine N-oxides are important intermediates as they facilitate electrophilic substitution at the 4-position, a position that is typically deactivated in the simple pyridine ring. nih.gov

Reactivity and Transformative Chemistry of 3 Iodomethyl Pyridine Hydroiodide

Nucleophilic Substitution Reactivity at the Iodomethyl Group

The primary mode of reactivity for 3-(Iodomethyl)pyridine (B123730) hydroiodide lies in the nucleophilic substitution at the iodomethyl group. The iodine atom, being an excellent leaving group, facilitates the displacement by a wide array of nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the iodine atom, which polarizes the carbon-iodine bond and renders the carbon atom susceptible to nucleophilic attack.

This characteristic allows for the introduction of various functional groups, making it a versatile intermediate in the synthesis of more complex molecules. For instance, it readily reacts with amines, thiols, and alcohols to form the corresponding substituted pyridines. The hydroiodide salt form of the compound can influence the reaction conditions, often requiring a base to neutralize the hydroiodic acid and liberate the free base of the pyridine (B92270) for optimal reactivity. The stability of the compound is best maintained at a pH below 7.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type |

| Amines | 3-(Aminomethyl)pyridines |

| Thiols | 3-(Thio-methyl)pyridines |

| Alcohols/Phenols | 3-(Alkoxymethyl)pyridines / 3-(Phenoxymethyl)pyridines |

| Cyanide | 3-(Cyanomethyl)pyridine |

| Azide (B81097) | 3-(Azidomethyl)pyridine |

Electrophilic Reactivity of the Pyridine Ring

The pyridine ring in 3-(Iodomethyl)pyridine hydroiodide is generally deactivated towards electrophilic aromatic substitution. This reduced reactivity is a consequence of two main factors. Firstly, the high electronegativity of the nitrogen atom withdraws electron density from the ring through an inductive effect (-I effect). uoanbar.edu.iqresearchgate.net Secondly, under acidic conditions, the nitrogen atom is protonated to form a pyridinium (B92312) ion, which further deactivates the ring towards electrophilic attack. uoanbar.edu.iq

Despite this deactivation, electrophilic substitution can occur under harsh conditions, and the substitution preferentially takes place at the 3-position (meta-position). quora.comslideshare.netquimicaorganica.orgquora.comquora.com This regioselectivity is explained by the relative stability of the intermediate carbocations (sigma complexes) formed during the reaction. Attack at the 2- or 4-positions results in a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. quora.comquora.comyoutube.com In contrast, attack at the 3-position avoids placing a positive charge on the nitrogen, leading to a more stable intermediate. quora.comyoutube.com

To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to a pyridine-N-oxide. This transformation increases the electron density in the ring, particularly at the 2- and 4-positions, facilitating electrophilic substitution. quora.comgcwgandhinagar.com

Radical Reactions and Radical Azidation Applications

Hypervalent iodine(III) reagents are known to participate in radical reactions, and while this compound is not a hypervalent iodine compound itself, it can be a precursor or participant in radical processes. nih.govnih.gov The weak iodine-carbon bond can undergo homolytic cleavage under thermal or photochemical conditions to generate a pyridylmethyl radical.

A significant application in this area is radical azidation. While early studies utilized reagents like phenyliodine(III) diacetate (PhI(OAc)₂) in combination with azidotrimethylsilane (B126382) (TMSN₃), the principles can be extended to systems involving iodomethylpyridines. nih.gov For instance, radical azidation of alkenes has been achieved using 3-pyridinesulfonyl azide as the azidating agent. researchgate.net This process often involves the generation of a radical which then reacts with the azide source.

The general mechanism for radical azidation can involve the addition of a radical to an alkene, followed by trapping of the resulting radical intermediate with an azide source. nih.gov Alternatively, an azidyl radical can be generated and added to an alkene. nih.gov

Cross-Coupling Reactions of Pyridyl-Based Intermediates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com While the iodomethyl group is not a typical substrate for direct cross-coupling, pyridyl halides derived from 3-(iodomethyl)pyridine can be excellent coupling partners. For example, conversion of the iodomethyl group to other functionalities can precede cross-coupling, or the pyridine ring itself can be functionalized with a halide suitable for such reactions.

The reactivity of halopyridines in cross-coupling reactions is well-established. For instance, Suzuki-Miyaura coupling of halopyridines with boronic acids is a common method for synthesizing biaryl compounds containing a pyridine ring. nih.govyoutube.com The electronic properties of the pyridine ring can influence the reaction, and in some cases, the pyridine nitrogen is basic enough to facilitate the coupling without an external base. nih.gov Other cross-coupling reactions like Stille, Negishi, and Buchwald-Hartwig amination can also be employed with appropriately functionalized pyridyl intermediates. youtube.comnih.gov The reactivity of the leaving group is a key factor, with iodides generally being more reactive than bromides or chlorides. nih.gov

(2-Pyridyl)allyldimethylsilanes have also been used as pyridyl transfer reagents in palladium-catalyzed cross-coupling reactions with aryl iodides. nih.gov This highlights the potential for developing novel pyridyl-based intermediates for cross-coupling.

Derivatization via Addition and Annulation Reactions

The pyridine ring of 3-(iodomethyl)pyridine and its derivatives can undergo various addition and annulation reactions to construct more complex heterocyclic systems. The nitrogen atom's lone pair of electrons allows it to react with electrophiles, forming pyridinium salts. gcwgandhinagar.comnih.gov These pyridinium salts are activated towards nucleophilic attack and can participate in a variety of transformations.

One notable reaction is the [3+2] annulation of pyridinium salts, which has been used to synthesize N-indolizine-substituted pyridine-2(1H)-ones. rsc.orgresearchgate.net This type of reaction involves the pyridinium ylide, formed by deprotonation of the pyridinium salt, acting as a three-atom component in a cycloaddition.

Furthermore, multi-component annulation reactions can be employed to build pyridine rings. For example, a [3+1+1+1] annulation strategy using arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO) has been developed for the synthesis of 3-arylquinolines, where the pyridine ring is constructed from these simple precursors. organic-chemistry.org Palladium-catalyzed three-component annulation reactions involving multiple C-H activations also provide a route to complex fused-ring systems containing a pyridine or related heterocyclic motif. rsc.org

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Reagent and Intermediate

3-(Iodomethyl)pyridine (B123730) hydroiodide is a halogenated heterocyclic building block widely employed as a versatile reagent and intermediate in organic synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its utility stems primarily from the high reactivity of the iodomethyl group. The iodine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This enhanced reactivity, particularly in comparison to its chloro- and bromo-analogs, makes it a preferred choice for a variety of synthetic transformations.

The compound's primary role is in nucleophilic substitution reactions, where the iodide is displaced by a wide range of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. This reactivity has been harnessed in the synthesis of diverse pharmaceutical intermediates. For instance, its ability to react with biological nucleophiles is exploited to create covalent bonds with proteins or nucleic acids, a strategy used in the development of enzyme inhibitors and other bioactive molecules where targeted covalent modification is desired.

The development of 3-(Iodomethyl)pyridine hydroiodide arose from a broader exploration of halogenated pyridine (B92270) derivatives, with its significance growing as chemists recognized the unique reactivity profile of iodo-substituted compounds in both nucleophilic substitutions and as substrates for organometallic cross-coupling reactions. Early synthetic routes involved the reaction of 3-pyridinemethanol (B1662793) with hydrogen iodide, followed by treatment with hydroiodic acid to yield the stable hydroiodide salt. This method provides controlled introduction of the reactive iodomethyl group while preserving the pyridine core.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Description | Application Example |

|---|---|---|

| Nucleophilic Substitution | The iodine atom is displaced by a nucleophile (e.g., amines, thiols, alcohols, carbanions), forming a new covalent bond. | Synthesis of pharmaceutical intermediates and bioactive probes. |

| Alkylation | Serves as an alkylating agent to introduce the 3-pyridylmethyl group onto various substrates. | Modification of drug scaffolds to enhance biological activity or solubility. |

| Covalent Labeling | Reacts with nucleophilic residues on biomolecules (e.g., cysteine, histidine) for selective labeling. | Development of chemical biology probes and enzyme inhibitors. |

Role as a Building Block in Combinatorial Synthesis

Combinatorial chemistry is a powerful strategy for drug discovery that involves the systematic and repetitive assembly of "building blocks" to generate large libraries of structurally diverse compounds for high-throughput screening. nih.gov The effectiveness of this approach relies on the availability of versatile and reactive building blocks that can participate in reliable, high-yielding reactions.

This compound is an ideal building block for combinatorial synthesis. sigmaaldrich.comsigmaaldrich.com Its well-defined reactive site—the electrophilic iodomethyl group—allows for its covalent linkage to a wide array of scaffolds functionalized with nucleophilic groups. The pyridine ring itself offers several advantages:

Structural Diversity: It introduces a key heterocyclic pharmacophore into the library compounds.

Modulation of Properties: The nitrogen atom can be used to modulate the physicochemical properties of the final compounds, such as solubility and basicity.

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at biological targets.

In the context of library synthesis, such as the one-bead one-compound (OBOC) method, this compound can be readily incorporated. nih.gov A solid support (the "bead") can be functionalized with a nucleophilic linker, which then reacts with the iodomethylpyridine to attach the pyridyl moiety. Subsequent synthetic steps can further elaborate the structure, leading to a vast library where each bead carries a unique compound derived from the common pyridyl building block. This approach allows for the rapid generation and screening of thousands of potential drug candidates. nih.gov

Synthesis of Complex Pyridine Derivatives and Heterocyclic Systems

The pyridine nucleus is a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs. nih.govmdma.ch Consequently, methods for the synthesis of complex pyridine derivatives and fused heterocyclic systems are of paramount importance. researchgate.netnih.gov this compound serves as a key starting material for accessing such structures due to its capacity for facile introduction of the 3-pyridylmethyl group.

Its role as a potent electrophile enables chemists to construct complex molecules by alkylating various nucleophilic precursors. For example, reaction with substituted phenols, anilines, or other heterocyclic amines can generate elaborate structures with multiple aromatic and heteroaromatic rings. nih.gov These reactions are often fundamental steps in the total synthesis of natural products or in the preparation of novel drug candidates. Research has shown that derivatives synthesized from this intermediate have potential applications as anticancer and antibacterial agents. nih.gov

Furthermore, the pyridine nitrogen in the resulting derivatives can participate in subsequent cyclization reactions. This allows for the construction of fused heterocyclic systems, such as indolizines or quinolizinium (B1208727) salts, which are scaffolds of significant biological interest. The initial alkylation step using this compound is crucial for positioning the pyridine ring correctly for these intramolecular transformations.

Table 2: Examples of Complex Heterocyclic Systems Derived from Pyridine Building Blocks

| Heterocyclic System | Description | Synthetic Relevance |

|---|---|---|

| Pyrido[2,3-d]pyrimidines | Fused bicyclic system containing both pyridine and pyrimidine (B1678525) rings. mdpi.com | Core structure in kinase inhibitors and other therapeutic agents. mdpi.com |

| 1,8-Naphthyridines | Fused heterocyclic system consisting of two fused pyridine rings. mdpi.com | Found in antibacterial and anticancer compounds. mdpi.com |

| Pyrazolo[3,4-b]pyridines | A fused system containing pyrazole (B372694) and pyridine rings. mdpi.com | Investigated for various biological activities. mdpi.com |

| Multi-substituted Pyridines | Pyridine rings bearing multiple different functional groups. nih.govnih.gov | Allows for fine-tuning of electronic and steric properties for optimal target binding. nih.gov |

Stereoselective Synthesis Methodologies (in relation to ligand development)

The development of methods for chemo-, regio-, and stereoselective synthesis is a central goal of modern organic chemistry, as the three-dimensional arrangement of atoms is critical for biological function. mdpi.com While this compound is an achiral molecule, it is a valuable precursor for the synthesis of chiral molecules and ligands used in asymmetric catalysis.

One major application is in the development of chiral ligands for transition-metal-catalyzed reactions. The pyridine nitrogen is an excellent coordinating atom for many metals. By reacting this compound with a chiral nucleophile (e.g., a chiral alcohol or amine), a chiral center can be introduced into the molecule. The resulting chiral pyridyl-containing compound can act as a ligand that creates a chiral environment around a metal center, thereby inducing stereoselectivity in a catalytic reaction.

Moreover, the compound is a substrate for creating chiral dihydropyridine (B1217469) and piperidine (B6355638) derivatives, which are important structural motifs in many natural products and pharmaceuticals. mdpi.com The process can involve the formation of a pyridinium (B92312) salt, which is then subjected to a stereoselective reduction. This can be achieved through chemo-enzymatic methods, where an enzyme cascade reduces the pyridinium ring with high stereocontrol, or through catalytic asymmetric hydrogenation using a chiral catalyst. mdpi.com The ability to convert a flat, aromatic pyridine ring into a three-dimensional, stereochemically defined saturated heterocycle is a powerful tool in modern synthesis. mdpi.comresearchgate.net

Role in Medicinal Chemistry Research

Precursor in Pharmaceutical Compound Synthesis

3-(Iodomethyl)pyridine (B123730) hydroiodide is a reactive chemical intermediate valued in the synthesis of more complex molecules. Its utility stems from the presence of a reactive iodomethyl group attached to a pyridine (B92270) ring. This structure allows for its use in alkylation reactions, where the pyridine-containing moiety is introduced into a target molecule.

In one documented application, 3-(Iodomethyl)pyridine hydroiodide serves as a reagent in the creation of luminogenic compounds. googleapis.com These compounds are pro-substrates for enzymes like luciferase and are used in highly sensitive biological assays to detect ATP or the activity of other enzymes. googleapis.com The synthesis involves reacting a suitable precursor molecule with this compound, which attaches the pyridinylmethyl group to the substrate, modifying its properties for use in detection methods. googleapis.com While not a direct therapeutic, these assay compounds are crucial tools in pharmaceutical research and diagnostics. The pyridine ring itself is a fundamental component in over 7000 existing drugs, highlighting the importance of versatile precursors like this compound for building such scaffolds. core.ac.uk

Building Block for Drug Discovery and Lead Compound Optimization

In the fields of drug discovery and medicinal chemistry, this compound functions as a key building block. A building block is a relatively simple chemical compound that can be readily incorporated into a larger, more complex molecule during synthesis. The pyridine nucleus is a privileged scaffold in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. researchgate.netirjet.net

Design and Synthesis of Pyridine-Containing Therapeutic Agents

The pyridine ring is a core structural feature in numerous therapeutic agents due to its ability to form hydrogen bonds and engage in various interactions with biological targets. irjet.nettandfonline.com The design and synthesis of novel pyridine-containing drugs is an active area of research.

Table 1: Examples of Pyridine Derivatives and Their Therapeutic Potential

| Therapeutic Area | Derivative Class | Observed Activity | Citation(s) |

|---|---|---|---|

| Antimicrobial | Triazolopyridines | Antifungal activity against plant pathogens | tandfonline.com |

| Adamantylthiopyridine | Antibacterial activity against streptococci | tandfonline.com | |

| Anticancer | Imidazo[1,2-a]pyridines | Inhibition of p110α and tumor cell growth | researchgate.net |

| 3-Cyanopyridines | Anti-proliferative activity against MCF-7 cells | core.ac.uk | |

| Anti-inflammatory | 3-Hydroxy-pyridine-4-ones | Inhibition of carrageenan-induced paw edema | nih.govnih.gov |

| Thiazolo[4,5-b]pyridin-2-ones | Inhibition of inflammation, potentcy comparable to Ibuprofen | pensoft.net |

| Antidote | Pyridine-4-aldoxime conjugate | Reactivation of paraoxon-inhibited acetylcholinesterase | nih.gov |

Pyridine derivatives have demonstrated significant potential as antimicrobial and antiviral agents. For instance, derivatives of pyridine-4-one are noted for their antiviral and antifungal effects. nih.govnih.gov Other specific pyridine structures have shown targeted activity. Pyridine-containing triazolo derivatives exhibit notable antifungal properties against pathogens like Pseudoperonospora cubensis and Botrytis cinerea. tandfonline.com Furthermore, certain adamantylthio-substituted pyridine compounds have been identified as a new class of antibacterial agents, showing high activity against streptococci. tandfonline.com The synthesis of these varied structures often relies on the functionalization of the core pyridine ring, a process where a reactive intermediate like 3-(Iodomethyl)pyridine could serve as a key starting material.

The pyridine scaffold is integral to the development of novel anticancer agents. irjet.netnih.gov Pyridine derivatives are a potent class of compounds used in treating various cancers, including breast, pancreatic, and liver cancer. irjet.netekb.eg The nitrogen atom in the pyridine ring can form hydrogen bonds with biological targets like DNA, which is a proposed mechanism for its antitumor action. irjet.net

Research has highlighted several classes of pyridine derivatives with significant cytotoxic properties:

Imidazo[1,2-a]pyridine (B132010) derivatives have been synthesized and shown to possess potent inhibitory activity against specific enzymes involved in cancer cell growth. researchgate.net

3-Cyanopyridine derivatives have been found to suppress the viability of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). core.ac.uk One specific compound from this class, designated 9a, induced apoptosis (programmed cell death) in MCF-7 cells and exhibited less toxicity towards non-tumorigenic cells. core.ac.uk

Pyrido-fused heterocyclic rings are a major focus of research, with numerous studies summarizing their anticancer activity and structure-activity relationships over the last decade. nih.gov

Derivatives of pyridine are well-documented for their anti-inflammatory effects. researchgate.net Various synthetic strategies have yielded pyridine-containing compounds with significant activity in preclinical models of inflammation.

One prominent class is the 3-hydroxy-pyridine-4-one derivatives . These compounds show significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema tests. nih.govnih.gov Their mechanism may be linked to their ability to chelate iron, as key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent. nih.govnih.gov

Other successful examples include:

Thiazolo[4,5-b]pyridin-2-ones , which have been evaluated in vivo and, in some cases, found to be more potent than the standard non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. pensoft.net

Indole-bearing pyridine derivatives have also demonstrated remarkable anti-inflammatory activity, in some cases exceeding that of the standard drug indomethacin. tandfonline.com

Pyridine- and thiazole-based hydrazides have been synthesized and evaluated for their in vitro anti-inflammatory activity by measuring the inhibition of protein denaturation, a hallmark of inflammation. acs.org

A specialized application of pyridine derivatives is in the development of antidotes for nerve agent and pesticide poisoning. Organophosphorus compounds cause toxicity by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). Certain pyridine aldoxime derivatives can function as "reactivators" of this inhibited enzyme.

A conjugate molecule combining pyridine-4-aldoxime and atropine (B194438) was synthesized and tested as a potential antidote. nih.gov This compound proved effective against paraoxon (B1678428) (an organophosphate) poisoning both in vitro and in vivo. nih.gov The study concluded that its therapeutic effect was primarily due to the reactivation of the phosphorylated AChE by the pyridine-aldoxime moiety, rather than the antagonistic effects of the atropine component. nih.gov This highlights a critical, life-saving application for specifically designed pyridine-based compounds.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| ATP (Adenosine triphosphate) |

| Luciferin |

| Pyridine |

| Imidazo[1,2-a]pyridine |

| 3-Cyanopyridine |

| 3-Hydroxy-pyridine-4-one |

| Thiazolo[4,5-b]pyridin-2-one |

| Ibuprofen |

| Indomethacin |

| Pyridine-4-aldoxime |

| Atropine |

: Development of Imidazopyridine Cores (Related to Drug Candidates)

The compound this compound serves as a valuable reagent in medicinal chemistry, primarily as a building block for constructing more complex heterocyclic systems. Its significance is particularly pronounced in the synthesis of imidazopyridine scaffolds, which are recognized as "privileged structures" in drug discovery. nih.govresearchgate.netrsc.org The imidazo[1,2-a]pyridine core, a fused bicyclic heterocycle, is present in numerous commercially available drugs and clinical candidates, demonstrating a wide spectrum of biological activities. nih.govnih.gov

The high reactivity of this compound, owing to the iodomethyl group, makes it a potent electrophile for alkylation reactions. The carbon-iodine bond is relatively weak and susceptible to cleavage, allowing the iodomethyl group to be readily attacked by nucleophiles. This property is exploited in the classical synthesis of imidazo[1,2-a]pyridines, known as the Tschitschibabin reaction. e3s-conferences.org In this type of reaction, a 2-aminopyridine (B139424) derivative acts as the binucleophile. The initial step involves the nucleophilic attack of the endocyclic pyridine nitrogen onto the electrophilic carbon of the (iodomethyl)pyridine, followed by an intramolecular cyclization and dehydration to form the stable, aromatic imidazo[1,2-a]pyridine ring system.

While many synthetic routes for imidazo[1,2-a]pyridines utilize α-haloketones or other activated carbonyl compounds, the fundamental principle of cyclizing a 2-aminopyridine with a reactive electrophile remains the same. e3s-conferences.orgnih.gov The use of a reactive precursor like this compound facilitates the introduction of a pyridylmethyl substituent at a specific position on the resulting imidazopyridine core, a common structural motif in several drug candidates.

The imidazo[1,2-a]pyridine framework is the foundation for several well-known pharmaceutical agents. These drugs leverage the scaffold's ability to interact with various biological targets, leading to a range of therapeutic effects. The synthesis of these drug molecules often relies on the core cyclization reaction for which this compound is a suitable, reactive starting material. google.comgoogle.comjocpr.comarkat-usa.org

Table 1: Prominent Drug Candidates Featuring the Imidazo[1,2-a]pyridine Core

| Drug Candidate | Chemical Structure | Therapeutic Use |

| Zolpidem |  | Hypnotic agent for the treatment of insomnia. google.comjocpr.com |

| Alpidem |  | Anxiolytic agent (discontinued). nih.gov |

| Saripidem |  | Anxiolytic and hypnotic agent. nih.gov |

| Olprinone |  | Cardiotonic agent for treating acute heart failure. nih.gov |

The research findings underscore the versatility of the imidazo[1,2-a]pyridine scaffold in targeting a variety of medical conditions. For instance, derivatives have been synthesized and evaluated as potential antiulcer agents, demonstrating cytoprotective properties. nih.gov Other research has focused on developing imidazo[1,2-a]pyridine-based compounds as potent inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR), a target implicated in cancer and fibrosis. nih.gov The general synthetic strategy allows for extensive functionalization of the core, enabling chemists to fine-tune the pharmacological properties of the molecules.

Table 2: General Synthesis of Imidazo[1,2-a]pyridines

This table illustrates the generalized reaction where a reagent like this compound or a similar α-halo compound reacts with a 2-aminopyridine to form the core imidazo[1,2-a]pyridine structure.

| Reactant 1 | Reactant 2 | Product |

| 2-Aminopyridine Derivative | α-Halomethyl Compound | Imidazo[1,2-a]pyridine Derivative |

|  |  |

| General Structure | General Structure (X = I, Br, Cl) | Core Scaffold |

This synthetic utility firmly establishes this compound and related halomethylpyridines as important intermediates in medicinal chemistry for the development of novel therapeutics based on the imidazopyridine core.

Contributions to Materials Science and Engineering

Precursor for Advanced Functional Materials

3-(Iodomethyl)pyridine (B123730) hydroiodide serves as a crucial precursor in the development of advanced functional materials, particularly those with specific electronic and optical properties. The electron-deficient nature of the pyridine (B92270) ring, combined with the highly reactive iodomethyl group, makes it a valuable component for creating novel materials.

The reactivity of the C-I bond in the iodomethyl group is a key feature. The iodine atom is an excellent leaving group in nucleophilic substitution reactions, enabling the straightforward introduction of the pyridyl-methyl moiety into various molecular architectures. This allows for the synthesis of complex organic molecules that can serve as monomers for conductive polymers or as components of photoactive materials. Research has focused on leveraging this reactivity to develop new small-molecule and polymeric systems with enhanced conductivity or specific photophysical characteristics. mdpi.com

The general strategy for synthesizing this precursor often involves the reaction of 3-pyridinemethanol (B1662793) with hydrogen iodide, followed by treatment with hydroiodic acid to yield the hydroiodide salt. mdpi.com This method provides a controlled way to introduce the reactive iodomethyl group while preserving the integrity of the pyridine ring. mdpi.com

Table 1: Reactivity of Halomethylpyridines in Nucleophilic Substitution

| Halogen | Leaving Group Ability | Reactivity |

|---|---|---|

| Iodine | Excellent | High |

| Bromine | Good | Moderate |

| Chlorine | Fair | Low |

This table illustrates the superior reactivity of the iodomethyl group compared to its bromo and chloro analogs, making 3-(iodomethyl)pyridine hydroiodide a preferred precursor in many synthetic applications.

Integration into Polymeric and Nanostructured Materials

The functionalization of polymers and the surface modification of nanomaterials are critical for creating materials with advanced capabilities. This compound is an ideal candidate for such modifications due to the high reactivity of its iodomethyl group.

Polymer Functionalization:

The grafting of functional groups onto polymer backbones can dramatically alter their physical and chemical properties. The iodomethyl group of this compound can readily react with nucleophilic sites on a polymer chain, such as hydroxyl or amine groups, through a nucleophilic substitution reaction. This process allows for the covalent attachment of the pyridine moiety to the polymer. Pyridine-containing polymers exhibit interesting properties, including the ability to coordinate with metal ions, pH-responsiveness, and the capacity to form hydrogen bonds. mdpi.com For instance, pyridine-amido aluminum complexes can act as catalyst precursors for the polymerization of conjugated dienes like 1,3-butadiene. researchgate.net

Surface Modification of Nanomaterials:

The surfaces of nanomaterials, such as silica (B1680970) nanoparticles or metal oxides, often possess hydroxyl groups that can be exploited for functionalization. nih.govnih.gov These surface hydroxyls can be activated to become nucleophilic and react with this compound. This results in the covalent attachment of pyridyl-methyl groups to the nanoparticle surface, altering its surface chemistry and properties. Such modifications can improve the dispersibility of nanoparticles in different solvents, introduce specific catalytic sites, or provide handles for further functionalization. mdpi.comrsc.org

Table 2: Methods for Integrating Pyridine Functionality

| Method | Description |

|---|---|

| Grafting-to | Pre-synthesized polymers with nucleophilic side chains are reacted with this compound. |

| Grafting-from | A pyridine-containing initiator is first attached to a surface, and then polymerization is initiated from the surface. |

| Surface Functionalization | Direct reaction of this compound with reactive sites on the surface of a nanomaterial. |

This table outlines common strategies for incorporating the pyridine moiety from precursors like this compound into larger material structures.

Role in the Synthesis of Ligands for Metal Complexes in Materials Applications

The pyridine ring is a well-established ligand for a wide variety of metal ions, forming stable coordination complexes. This compound serves as a valuable starting material for the synthesis of more complex, custom-designed ligands for use in materials science, particularly in the construction of metal-organic frameworks (MOFs).

MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF, such as its pore size, shape, and chemical environment, are determined by the choice of the metal and the organic ligand. By using this compound, researchers can synthesize ligands with a pendant pyridyl group.

A common synthetic route involves a nucleophilic substitution reaction where a molecule containing, for example, a carboxylate or an alcohol functional group displaces the iodide from this compound. This results in a new, bifunctional ligand that has one site for coordination to the metal center (the pyridine nitrogen) and another functional group to form the extended framework. For example, a reaction between 3-(bromomethyl)pyridine (B1585428) hydrobromide (a closely related compound) and diethyl 2-hydroxyterephthalate can be used to synthesize a ligand for a zinc-based MOF. The resulting ligands can then be reacted with metal salts to form MOFs with tailored structures and functionalities. mdpi.com

Table 3: Examples of Pyridine-Based Ligands in MOF Synthesis

| Ligand Type | Description | Resulting MOF Properties |

|---|---|---|

| Pyridine-dicarboxylate | A pyridine ring with two carboxylate groups. | Can form 2D or 3D frameworks with varying porosity. mdpi.com |

| Pyridine with pendant functional groups | A pyridine ring with other coordinating groups attached via a spacer. | Allows for post-synthetic modification and the introduction of specific functionalities. |

| Oligomeric Pyridine-based ligands | Multiple pyridine units linked together. | Can create larger pores and more complex network topologies. |

This table provides examples of how pyridine-containing ligands, which can be synthesized from precursors like this compound, are used to create diverse MOF structures.

Utility in Catalysis

Development of 3-(Iodomethyl)pyridine (B123730) Hydroiodide Derived Ligands for Catalytic Systems

The primary role of 3-(Iodomethyl)pyridine hydroiodide in catalysis is as a versatile synthetic building block for the creation of pyridine-containing ligands. The C-I bond in the iodomethyl group is relatively weak and iodine is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic attack. This reactivity is the key to its utility in ligand synthesis.

The general mechanism involves the reaction of 3-(Iodomethyl)pyridine with a suitable nucleophile, which displaces the iodide ion to form a new carbon-nucleophile bond. This process allows for the direct incorporation of the 3-pyridylmethyl group into a larger molecular framework. A wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, can be employed to generate a vast library of ligands with varying steric and electronic properties.

For example, reaction with a chiral amine can produce a new chiral P,N-ligand (Phosphorus, Nitrogen), while reaction with a molecule already containing coordinating atoms can lead to the formation of multidentate ligands. The pyridine (B92270) nitrogen itself is a key coordinating atom, and the 3-substitution pattern ensures that the appended group has a distinct spatial relationship to the nitrogen, influencing the geometry and catalytic activity of the resulting metal complexes. Although many pyridine-containing ligands are known, the use of this compound represents a direct and efficient route for their synthesis.

Applications in Homogeneous Catalysis

Ligands derived from pyridine precursors are ubiquitous in homogeneous catalysis, where a soluble catalyst and reactants are in the same phase. The electronic properties and steric bulk of the pyridine ligand can be fine-tuned to control the activity and selectivity of the metal center.

A prominent example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Palladium complexes containing pyridine-based ligands have been shown to be highly effective catalysts for this carbon-carbon bond-forming reaction. For instance, a palladium(II) complex with a 1,2,3-triazolyl-pyridine ligand demonstrated high efficacy in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids in a water/ethanol solvent system with low catalyst loading. nih.gov The pyridine moiety is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

Another significant area is palladium-catalyzed C-H bond functionalization, a powerful tool for streamlining organic synthesis. Pyridine-containing substrates often act as directing groups, positioning the palladium catalyst for selective activation of a specific C-H bond. Mechanistic studies on the palladium-catalyzed chlorination and acetoxylation of 2-ortho-tolylpyridine have shown that the reaction proceeds through a rate-limiting cyclopalladation step, where the pyridine nitrogen coordinates to the palladium center, directing the C-H activation. acs.org Ligands synthesized from precursors like 3-(iodomethyl)pyridine can be incorporated into substrates to direct such transformations or can act as ancillary ligands that modulate the catalyst's reactivity.

| Catalytic Reaction | Metal | Pyridine Ligand Type | Key Finding | Reference |

| Suzuki-Miyaura Coupling | Palladium | 1,2,3-Triazolyl-pyridine | Highly effective in water/ethanol with low catalyst loading. nih.gov | nih.gov |

| C-H Acetoxylation | Palladium | Pyridine-directed substrate | Reaction proceeds via rate-limiting cyclopalladation. acs.org | acs.org |

| C-H Chlorination | Palladium | Pyridine-directed substrate | Mechanism differs from acetoxylation despite similar setup. acs.org | acs.org |

Asymmetric Catalysis with Pyridine-Based Ligands

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce one enantiomer of a chiral product selectively. The rigid and well-defined structure of the pyridine ring makes it an excellent scaffold for designing chiral ligands. nih.govnih.gov By attaching chiral substituents to the pyridine core or by constructing chiral multi-ring systems incorporating pyridine, chemists can create a defined chiral pocket around a metal center.

Recent advances have focused on creating novel Chiral Pyridine Units (CPUs) to overcome the challenge of balancing reactivity and stereoselectivity. nih.govnih.gov One successful strategy involves a rigid fused-ring framework with a tunable spirocyclic ketal side wall. nih.gov This design minimizes steric hindrance near the coordinating nitrogen atom while controlling the broader chiral environment. nih.gov Chiral 2,2'-bipyridine (B1663995) ligands built from these CPUs have shown excellent performance in various nickel-catalyzed asymmetric reactions, including intermolecular reductive additions and carboxylations of benzylic halides with CO2. nih.govnih.gov

Pyridine-oxazoline (PyOX) ligands are another prominent class of chiral ligands that have seen a renaissance in asymmetric catalysis. rsc.org These P,N-ligands coordinate to metals like iridium and rhodium and are effective in a range of transformations, including asymmetric hydrogenations and hydrosilylations. The modular synthesis of PyOX ligands allows for systematic tuning of their steric and electronic properties to optimize enantioselectivity for a specific reaction. The pyridine component is integral to the ligand's bidentate coordination and electronic character.

| Asymmetric Reaction | Metal | Chiral Pyridine Ligand Type | Enantioselectivity | Reference |

| Intermolecular Reductive Addition | Nickel | Chiral 2,2'-Bipyridine (CPU-based) | High | nih.govnih.gov |

| Carboxylation of Benzylic Halides | Nickel | Chiral 2,2'-Bipyridine (CPU-based) | High | nih.govnih.gov |

| C-H Borylation | Iridium | CPU-containing N,B-bidentate ligand | Highly enantioselective | nih.gov |

| Alkylation of Alkenyl Pyridines | Copper | Chiral Diphosphine | Excellent (up to >99% ee) | nih.gov |

Metal-Catalyzed Oxidation and Reduction Reactions (with Pyridine Ligands)

Pyridine-containing ligands are instrumental in mediating a variety of metal-catalyzed oxidation and reduction reactions. The pyridine ring can stabilize high-oxidation-state metal intermediates and modulate the redox potential of the catalytic center.

In the field of C-H oxidation, iridium complexes bearing pyridine-alkoxide ligands are potent catalysts. These systems can activate and oxidize C-H bonds, with the ligand framework playing a critical role in both the activation of the precatalyst and the selectivity of the active species. Furthermore, bioinspired non-heme iron catalysts combined with substituted pyridine co-ligands have been studied for the hydroxylation of alkanes. In these systems, electron-withdrawing groups on the pyridine ligand enhance the electrophilicity and reactivity of the proposed iron(III)-ioxyarene intermediate, leading to increased product yields.

Pyridine-based ligands are also crucial in reduction reactions. For example, the homogeneous catalytic hydrosilylation of pyridines themselves can be achieved using titanocene (B72419) precatalysts, which are activated in the presence of the pyridine substrate to form the key catalytic species.

A particularly interesting aspect is the redox-activity of the ligand itself. Some pyridine-oxazoline (PyOX) ligands have been shown to be "redox-noninnocent," meaning they can actively participate in the electron-transfer processes of a catalytic cycle. In certain nickel-catalyzed reactions, the PyOX ligand can accept an electron to stabilize a low-valent nickel center, which is crucial for promoting reactions like the reductive activation of C(sp3) electrophiles in cross-coupling reactions.

Organocatalysis Utilizing Pyridine Scaffolds

In addition to their role as ligands in metal catalysis, pyridine scaffolds are fundamental to the field of organocatalysis, where a small organic molecule accelerates a reaction without the need for a metal. Pyridine and its derivatives can act as nucleophilic or base catalysts.

4-Dimethylaminopyridine (DMAP) is a classic example of a highly effective nucleophilic organocatalyst, used extensively in acylation reactions like esterifications. wikipedia.orgcommonorganicchemistry.com The catalytic cycle involves the nucleophilic attack of DMAP on an acid anhydride (B1165640) to form a highly reactive N-acylpyridinium ion. This intermediate is then readily attacked by an alcohol to form the ester, regenerating the DMAP catalyst. wikipedia.org Pyridine itself can catalyze such reactions, though it is generally less reactive than DMAP. rsc.orgchemtube3d.com

The pyridine N-oxide motif is another powerful tool in organocatalysis. nih.govacs.orgscripps.eduacs.orgacs.orgnih.gov The oxygen atom in pyridine N-oxides is highly nucleophilic and has a strong affinity for silicon, making these compounds excellent catalysts for reactions involving organosilicon reagents. nih.gov Chiral pyridine N-oxides, often derived from amino acids, have been successfully employed as organocatalysts in the enantioselective allylation of aldehydes with allyl(trichloro)silane. nih.govacs.orgnih.gov

Furthermore, pyridine has been identified as an organocatalyst for the reductive ozonolysis of alkenes. nih.gov In this process, pyridine intercepts the carbonyl oxide intermediate formed during ozonolysis, promoting its decomposition directly to aldehydes or ketones and avoiding the formation of potentially hazardous peroxide byproducts. nih.gov This highlights the diverse and sometimes unexpected catalytic roles that simple pyridine scaffolds can play.

| Organocatalytic Application | Pyridine Catalyst Type | Mechanism | Key Finding | Reference |

| Acylation/Esterification | 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalysis | Forms a highly reactive N-acylpyridinium intermediate. | wikipedia.orgcommonorganicchemistry.com |

| Enantioselective Allylation | Chiral Pyridine N-Oxides | Nucleophilic Catalysis | Activates allyl(trichloro)silane for attack on aldehydes. | nih.govacs.orgnih.gov |

| Aerobic Oxidation | 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalysis | Forms a pyridinium (B92312) ylide that reacts with O2. acs.org | acs.org |

| Reductive Ozonolysis | Pyridine | Nucleophilic Catalysis | Traps and decomposes carbonyl oxide intermediates. nih.gov | nih.gov |

| Photochemical Functionalization | Pyridine Derivatives | Brønsted Acid/SET Reductant | A dithiophosphoric acid co-catalyst enables functionalization via pyridinyl radicals. nih.govacs.org | nih.govacs.org |

Explorations in Supramolecular Chemistry

Design and Synthesis of Pyridine-Based Macrocycles and Cryptands

A versatile building block for the synthesis of functionalized pyridine (B92270) derivatives is 3-(Iodomethyl)pyridine (B123730) hydroiodide . This compound is a halogenated heterocyclic building block with the chemical formula C₆H₇I₂N. researchgate.net Its structure features a pyridine ring substituted at the 3-position with an iodomethyl group, and it is supplied as a hydroiodide salt. The presence of the reactive iodomethyl group makes it a valuable precursor for introducing the 3-pyridylmethyl moiety into larger molecular structures through nucleophilic substitution reactions. sigmaaldrich.com

While direct literature explicitly detailing the use of 3-(Iodomethyl)pyridine hydroiodide in the synthesis of the specific macrocycles and cryptands discussed below was not found in the immediate search, its chemical properties make it a highly suitable candidate for such synthetic strategies. The general principles of pyridine-based macrocycle and cryptand synthesis often rely on the reaction of bifunctional pyridine derivatives with appropriate linking units. For instance, the synthesis of various pyridine-containing macrocycles has been achieved through the reaction of pyridine dicarbaldehydes with amines, followed by reduction. nih.gov Another common strategy involves the nucleophilic substitution of halomethyl-substituted pyridines, a role for which this compound is well-suited.

Cryptands, which are three-dimensional analogues of crown ethers, offer enhanced selectivity and binding strength for guest ions due to their pre-organized, cage-like structures. nih.gov The synthesis of cryptands containing pyridine units has been reported, often involving the reaction of a tripodal amine with a pyridine-containing dialdehyde (B1249045) or dihalide under high-dilution conditions. nih.govfrontiersin.org For example, a three-armed cryptand featuring 1,3,5-triazine (B166579) units as caps (B75204) and pyridine rings in the bridges has been synthesized through an aromatic nucleophilic substitution reaction. nih.gov

Table 1: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₇I₂N | |

| Molecular Weight | 346.94 g/mol | |

| Appearance | Solid | |

| Melting Point | 191-195 °C | |

| Functional Group | Iodo | |

| CAS Number | 69966-59-2 |

Host-Guest Chemistry and Self-Assembly Processes

The ability of pyridine-based macrocycles and cryptands to form stable complexes with guest molecules and ions lies at the heart of their function in supramolecular chemistry. nih.govrsc.org This host-guest chemistry is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic forces. The size and shape of the macrocyclic cavity, as well as the nature and arrangement of its functional groups, determine its selectivity for specific guests.

Macrocycle-based host-guest interactions have been instrumental in the development of various supramolecular assemblies. rsc.orgresearchgate.netbeilstein-journals.org For instance, pyridine-2,6-diimine-linked macrocycles have been shown to self-assemble into high-aspect-ratio nanotubes in the presence of acid. sigmaaldrich.comorganic-chemistry.orgresearchgate.netnih.gov This self-assembly is a cooperative process, leading to the formation of mechanically robust nanostructures. sigmaaldrich.comorganic-chemistry.orgresearchgate.netnih.gov The incorporation of the pyridine moiety is crucial for this assembly to occur under milder conditions compared to analogous systems without pyridine. organic-chemistry.org